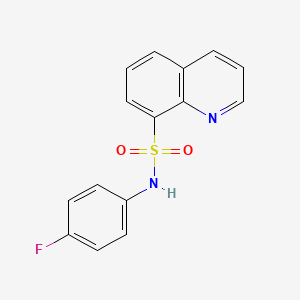

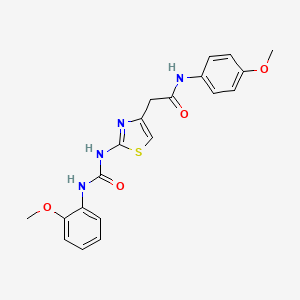

N-(4-fluorophenyl)quinoline-8-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinoline-based compounds, including “N-(4-fluorophenyl)quinoline-8-sulfonamide”, often involves complex chemical reactions. For instance, a series of quinolone-based heterocyclic derivatives were synthesized and their in vitro antibacterial activity was evaluated .Molecular Structure Analysis

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The structure of “N-(4-fluorophenyl)quinoline-8-sulfonamide” likely includes a quinoline nucleus, which is present in numerous biological compounds .Chemical Reactions Analysis

Quinoline derivatives, including “N-(4-fluorophenyl)quinoline-8-sulfonamide”, can undergo various chemical reactions. For example, the introduction of another quinolinyl fragment to the modulator molecule may have a significant impact on pyruvate levels in cancer cells .科学的研究の応用

1. Potential Anticancer Activity

N-(4-fluorophenyl)quinoline-8-sulfonamide derivatives have shown potential in anticancer applications. Studies have demonstrated that sulfonamide derivatives, including those with quinoline and isoquinoline moieties, can exhibit significant cytotoxic activities against cancer cell lines. These compounds are often synthesized to align with the pharmacophoric requirements for inhibiting carbonic anhydrase, a mechanism associated with anticancer activity. For instance, some derivatives have shown comparable or superior activity to reference drugs like doxorubicin in vitro against breast cancer cell lines (MCF7) (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015); (Ghorab, Ragab, Heiba, Arafa, & El-Hossary, 2011).

2. DNA and Protein Interaction

Certain Cu(II) complexes with quinoline sulfonamide derivatives have been synthesized and shown to interact with DNA and proteins. These complexes exhibit nuclease activity upon photoirradiation and with specific activating agents, suggesting a role in oxidative cleavage of DNA involving reactive oxygen species (ROS). This property can be particularly relevant in therapeutic applications targeting DNA integrity in cancer cells (Pascual-Álvarez, Tŏpala, Estevan, Sanz, & Alzuet-Piña, 2016).

3. Antimalarial Applications

Derivatives of N-(4-fluorophenyl)quinoline-8-sulfonamide, specifically those with certain aminoalkyl arylsulfonamides, have been investigated for their antimalarial properties. These compounds have shown promising activity against Plasmodium falciparum strains and are believed to inhibit hemozoin formation, a critical process in the malaria parasite's life cycle. This suggests potential therapeutic applications in malaria treatment (Verma, Pandey, Agarwal, Verma, Deshpande, Saxena, Srivastava, Chauhan, & Prabhakar, 2016).

4. Anti-inflammatory Potential

Studies have shown that certain quinoline sulfonamides possess anti-inflammatory properties. These compounds are able to inhibit reactive oxygen species (ROS) produced by phagocytes in human blood, suggesting potential as non-acidic, non-steroidal anti-inflammatory agents. This indicates their potential use in developing new anti-inflammatory medications (Bano, Kanwal, Khan, Jabeen, Faheem, Taha, Haider, & Perveen, 2020).

将来の方向性

The introduction of another quinolinyl fragment to the modulator molecule may have a significant impact on pyruvate levels in cancer cells, providing further directions for future research to find novel analogs suitable for clinical applications in cancer treatment . The development of new drug candidates is required due to the lack of efficacy, low selectivity, and emergence of resistance in clinically used medications .

特性

IUPAC Name |

N-(4-fluorophenyl)quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2S/c16-12-6-8-13(9-7-12)18-21(19,20)14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTVMDNQAKKWDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)F)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)quinoline-8-sulfonamide | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide](/img/structure/B2954498.png)

![3-benzyl-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2954500.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2954501.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2954502.png)

![3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B2954504.png)

![2-Chloro-N-[(2S)-1-hydroxybutan-2-yl]-N-[(4-methyl-3-nitrophenyl)methyl]acetamide](/img/structure/B2954511.png)

![4-[3-(2-Bromo-4,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B2954512.png)

![N-[5-[2-(4-aminoanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2954513.png)

![6-[[4-(4-fluorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2954517.png)

![3-Phenyl-hexahydro-1H-pyrrolo[1,2-C]imidazole; oxalic acid](/img/structure/B2954519.png)